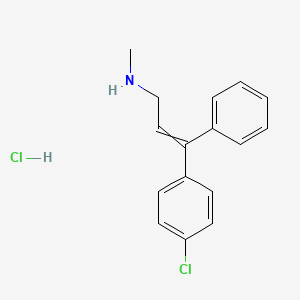

1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride

Description

1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride is a synthetic organic compound characterized by a propenylene backbone (prop-1-ene) substituted with a p-chlorophenyl group, a phenyl group, and a methylamino moiety, forming a hydrochloride salt.

Synthesis of such compounds typically involves condensation reactions, followed by purification via flash column chromatography (silica gel, chloroform:methanol 9:1), as seen in related methodologies .

Properties

CAS No. |

21165-62-8 |

|---|---|

Molecular Formula |

C16H17Cl2N |

Molecular Weight |

294.2 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C16H16ClN.ClH/c1-18-12-11-16(13-5-3-2-4-6-13)14-7-9-15(17)10-8-14;/h2-11,18H,12H2,1H3;1H |

InChI Key |

VPOOPIJRSJBRBE-UHFFFAOYSA-N |

Canonical SMILES |

CNCC=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride typically involves the following steps:

-

Synthetic Routes and Reaction Conditions

- The compound can be synthesized through a multi-step reaction starting from benzaldehyde and p-chlorobenzaldehyde. These aldehydes undergo a condensation reaction with methylamine to form the corresponding imines.

- The imines are then reduced using a reducing agent such as sodium borohydride to yield the corresponding amines.

- The final step involves the reaction of the amines with hydrochloric acid to form the hydrochloride salt of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene.

-

Industrial Production Methods

- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:

-

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The compound can undergo substitution reactions where the p-chlorophenyl or phenyl groups are replaced by other functional groups.

-

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.

-

Major Products

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines.

Scientific Research Applications

1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride has several scientific research applications:

-

Chemistry

- It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

- It serves as a starting material for the preparation of other complex molecules.

-

Biology

- The compound is used in biochemical studies to understand its interactions with biological molecules.

- It is used in the development of new drugs and therapeutic agents.

-

Medicine

- It has potential applications in the treatment of various medical conditions.

- It is used in the development of new pharmaceuticals with improved efficacy and safety profiles.

-

Industry

- The compound is used in the production of specialty chemicals and materials.

- It is used in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways:

-

Molecular Targets

- The compound may interact with enzymes, receptors, and other proteins in the body.

- It may modulate the activity of these targets, leading to various biological effects.

-

Pathways Involved

- The compound may affect signaling pathways involved in cell growth, differentiation, and apoptosis.

- It may also influence metabolic pathways and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, particularly in the use of chlorinated aromatic rings and amine functionalities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Chlorinated Aromatic Rings: The p-chlorophenyl group is a shared feature in Sibutramine, Proguanil, and the target compound. In contrast, Estilefrine uses a 3-hydroxyphenyl group, prioritizing hydrophilic interactions for cardiovascular targets .

Amine Functionality: The methylamino group in the target compound differs from Sibutramine’s dimethylamino group, which may influence receptor affinity or metabolic stability. Dimethylamino groups in Sibutramine enhance its noradrenaline reuptake inhibition . Proguanil’s biguanide chain enables chelation with metal ions critical for antimalarial activity, a feature absent in the target compound .

Structural Backbone :

- The propenylene chain in the target compound contrasts with Sibutramine’s cyclobutane ring and Proguanil’s biguanide chain. These differences impact conformational flexibility and binding pocket compatibility.

Synthetic Routes: The target compound’s synthesis likely mirrors methods for tetrahydropyrimidinium derivatives (e.g., flash chromatography), while Sibutramine employs cyclohexanone-based Mannich reactions .

Research Implications and Gaps

- Pharmacological Potential: The compound’s structural similarity to Sibutramine suggests possible noradrenergic or serotonergic activity, warranting in vitro receptor-binding assays.

- Environmental Impact : Chlorinated aromatics (e.g., DDT derivatives in ) raise concerns about persistence; however, pharmaceutical chlorinated compounds like this one are designed for biodegradability .

- Data Limitations : Absence of explicit pharmacokinetic or toxicity data for the target compound highlights a need for further research.

Biological Activity

1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride is a complex organic compound with notable biological activities, particularly in antimicrobial and potential anticancer applications. Its structural features, including a propene backbone and aromatic groups, contribute to its pharmacological properties.

Chemical Structure and Properties

The compound has a molecular formula of C18H22ClN and a molecular weight of approximately 274.77 g/mol. Its structure includes:

- p-Chlorophenyl group

- Phenyl group

- Methylamino substituent

These functional groups are critical for its interaction with biological targets.

Antimicrobial Properties

Research indicates that 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride exhibits significant antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

This activity suggests potential applications in treating infections caused by resistant bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways.

Anticancer Potential

Analogous compounds have been explored for their anticancer properties, indicating that 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride may also possess similar effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth, although further research is necessary to elucidate these mechanisms.

Interaction Studies

Interaction studies have shown that the compound can bind to various biological targets, including:

- Enzymes : Inhibitory effects on enzymes involved in microbial resistance mechanisms.

- Receptors : Potential interactions with receptors that mediate cellular signaling pathways.

These interactions are crucial for understanding the pharmacodynamics of the compound and optimizing its therapeutic applications.

Comparative Analysis with Structural Analogs

A comparative analysis of structurally similar compounds reveals distinct biological activities associated with variations in their chemical structures. The following table summarizes key characteristics of some analogs:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 2-tert-butylamino-1-(4-chloro-phenyl)-propan-1-one hydrochloride | Structure | Exhibits similar antimicrobial properties but differs in alkyl substitution on nitrogen. |

| 3-(4-Fluorophenyl)-N-methyl-3-phenylprop-2-en-1-amino hydrochloride | Structure | Contains a fluorine atom instead of chlorine, impacting biological activity and solubility. |

| N-methyl-3-(4-chlorophenyl)-3-phenylprop-2-enamine hydrochloride | Structure | Similar structure but lacks one phenyl group, potentially altering its interaction profile. |

The uniqueness of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by its analogs.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a therapeutic agent for bacterial infections .

- Cancer Cell Line Testing : Research involving various cancer cell lines indicated that the compound could induce apoptosis, highlighting its potential role in cancer therapy .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with key enzymes involved in bacterial resistance, providing insights into how it may enhance antibiotic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.